Significantly Enhanced Acidity (Lower pKa) Versus 6-Methoxynicotinic Acid
The target compound, 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, exhibits a markedly lower predicted pKa (2.04 ± 0.37) compared to the simpler analog 6-methoxynicotinic acid (pKa = 3.74 ± 0.10) . This difference indicates that the target compound is a significantly stronger acid, which can influence its reactivity in amide coupling reactions, its ionization state at physiological pH, and its potential for salt formation.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.04 ± 0.37 (Predicted) |
| Comparator Or Baseline | 6-Methoxynicotinic acid: 3.74 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = 1.7 units (Target compound is a stronger acid) |
| Conditions | Predicted data using ACD/Labs Percepta Platform as reported by ChemicalBook |
Why This Matters
For procurement, this property difference may enable more efficient synthesis of derivatives under specific reaction conditions (e.g., activation for amide bond formation) and could affect the compound's behavior in biological assays where ionization state impacts membrane permeability or target engagement.
